3-Nitroisonicotinaldehyde dihydrate
Overview
Description
3-Nitroisonicotinaldehyde dihydrate is a chemical compound with the molecular formula C₆H₄N₂O₃·₂H₂O and a molecular weight of 188.14 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of a nitro group at the third position of the pyridine ring and two molecules of water of crystallization. This compound is primarily used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Nitroisonicotinaldehyde dihydrate typically involves the nitration of isonicotinaldehyde. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position. The general synthetic route can be summarized as follows:
Nitration Reaction: Isonicotinaldehyde is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, at a low temperature to form 3-nitroisonicotinaldehyde.
Crystallization: The crude product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to obtain this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
3-Nitroisonicotinaldehyde dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents (e.g., ethanol, water), and specific catalysts to facilitate the desired transformations. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3-Nitroisonicotinaldehyde dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic benefits.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-nitroisonicotinaldehyde dihydrate is primarily related to its chemical reactivity. The nitro group and aldehyde group are key functional groups that participate in various chemical reactions. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The aldehyde group can form Schiff bases with amines, which are important intermediates in many biochemical pathways .
Comparison with Similar Compounds
3-Nitroisonicotinaldehyde dihydrate can be compared with other nitro-substituted pyridine derivatives, such as:
4-Nitroisonicotinaldehyde: Similar structure but with the nitro group at the fourth position.
2-Nitroisonicotinaldehyde: Nitro group at the second position, leading to different reactivity and applications.
3-Nitropyridine: Lacks the aldehyde group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in the combination of the nitro and aldehyde groups, which confer distinct reactivity and versatility in various chemical and biological applications.
Properties
IUPAC Name |
3-nitropyridine-4-carbaldehyde;dihydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O3.2H2O/c9-4-5-1-2-7-3-6(5)8(10)11;;/h1-4H;2*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMBABSAJGOCPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C=O)[N+](=O)[O-].O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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